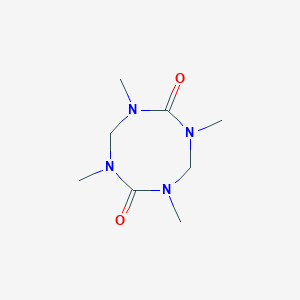
1-Methylimidazole-4-sulfonamide
Descripción general
Descripción
1-Methylimidazole-4-sulfonamide is a chemical compound that has been the focus of various studies due to its interesting chemical properties and potential biological activities. The compound is derived from the imidazole class, which is known for its versatility in chemical reactions and significance in biological systems.
Synthesis Analysis
The synthesis of derivatives of 1-Methylimidazole-4-sulfonamide and related compounds involves several chemical strategies. One method reported involves the reaction of 1-methyl-2-[(4-aminophenyl)sulfonyl] amino-5-nitroimidazole, showcasing its activity against various bacteria. This method highlights the compound's potential in medicinal chemistry due to its good absorption and biological activity (Bertolini et al., 1989). Another synthesis approach uses Rh(II)-catalyzed transannulation of 1,2,4-oxadiazole derivatives with N-sulfonyl-1,2,3-triazoles, leading to fully substituted 5-sulfonamidoimidazoles, demonstrating the compound's versatility in organic synthesis (Strelnikova et al., 2018).
Molecular Structure Analysis
The molecular structure of 1-Methylimidazole-4-sulfonamide derivatives often involves complex interactions and bonding patterns. For instance, metal complexes of benzimidazole derived sulfonamide were synthesized, revealing how the sulfonamide pharmacophore integrates into the benzimidazole scaffold, highlighting the bidentate chelating behavior through sulfonamidate nitrogen and benzimidazole's endocyclic nitrogen (Ashraf et al., 2016).
Chemical Reactions and Properties
1-Methylimidazole-4-sulfonamide participates in various chemical reactions, such as the 1-methylimidazole-catalyzed reaction between tosylmethyl isocyanide and dialkyl acetylenedicarboxylates. This process efficiently synthesizes functionalized pyrroles, illustrating the compound's reactivity and utility in generating heterocyclic compounds with potential biological activities (Adib et al., 2011).
Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Applications
Sulfonamide compounds are a significant class of synthetic antibiotics used in therapy for bacterial infections caused by various microorganisms. These compounds, known historically as sulfa drugs, were pivotal in the therapy against bacterial infections before the introduction of penicillin in 1941. The sulfonamide group is found in many clinically used drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics, showcasing their versatility in drug development. Their utilization spans across different therapeutic areas such as antiviral (e.g., HIV protease inhibitor amprenavir), anticancer, and Alzheimer’s disease drugs, highlighting their ongoing relevance in medicine (Gulcin & Taslimi, 2018).
Environmental Impact and Biodegradation
The presence of sulfonamides in the environment, mainly derived from agricultural activities, poses potential risks to human health through the alteration of microbial populations. Research has focused on understanding the environmental impact of these compounds and their biodegradation as a means to mitigate potential hazards. This area of study is crucial for developing strategies to manage the environmental presence of sulfonamides and minimize their adverse effects (Baran et al., 2011).
Analytical and Detection Methods
Advancements in the analytical detection of sulfonamides, such as through capillary electrophoresis, have been significant. These methods allow for the improved analysis of sulfonamides in pharmaceutical formulations, food products, and biological samples, contributing to quality control and safety assessments. The development of sensitive, accurate, and efficient detection methods is essential for monitoring sulfonamide levels in various matrices, ensuring compliance with regulatory standards and safeguarding public health (Hoff & Kist, 2009).
Antiglaucoma and Diuretic Uses
Sulfonamides have been explored for their potential in treating glaucoma, one of the major causes of blindness globally. Sulfonamide-based carbonic anhydrase inhibitors have shown promise in reducing intraocular pressure, a key factor in glaucoma management. These findings suggest the therapeutic potential of sulfonamides in ophthalmology, particularly in developing new treatments for eye conditions like glaucoma (Masini et al., 2013).
Safety And Hazards
While specific safety data for 1-Methylimidazole-4-sulfonamide is not available, related compounds such as 1-Methylimidazole are considered hazardous. They are classified as combustible liquids and can be harmful if swallowed or in contact with skin. They can cause severe skin burns and eye damage, and may cause respiratory irritation .
Direcciones Futuras
There is potential for the development of nanozymes with enhanced laccase-like activity using imidazole derivatives. For instance, a nanozyme synthesized using 1-methylimidazole as the ligand showed enhanced yield and activity. Such nanozymes could have important applications in environmental protection, pollutant detection, and other fields .
Propiedades
IUPAC Name |
1-methylimidazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2S/c1-7-2-4(6-3-7)10(5,8)9/h2-3H,1H3,(H2,5,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJSSOBNVYDCDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371677 | |
| Record name | 1-methylimidazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylimidazole-4-sulfonamide | |
CAS RN |
111124-90-4 | |
| Record name | 1-methylimidazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-imidazole-4-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4E)-1-(4-bromophenyl)-4-[[2-[[(E)-[1-(4-bromophenyl)-4,5-dioxo-2-sulfanylidenepyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B34843.png)

![Bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl-](/img/structure/B34847.png)


![(1H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B34854.png)

![2,9-Di(tridecan-7-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B34857.png)




